Raloxifene 4'-glucuronide-d4 (lithium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Raloxifene 4’-glucuronide-d4 (lithium) is a deuterium-labeled derivative of Raloxifene 4’-glucuronide, which is a primary metabolite of Raloxifene. Raloxifene is a selective estrogen receptor modulator that binds to estrogen receptors with an IC50 of 370 μM . This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Raloxifene .
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for Raloxifene 4’-glucuronide-d4 (lithium) involve the use of advanced chemical synthesis techniques to incorporate deuterium into the glucuronide structure. These methods are typically proprietary and are not disclosed in detail by manufacturers .
化学反応の分析
Types of Reactions
Raloxifene 4’-glucuronide-d4 (lithium) undergoes various chemical reactions, including:
Reduction: Reduction reactions may also occur, but detailed information is limited.
Substitution: The compound can participate in substitution reactions, particularly involving the glucuronide moiety.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions. specific details are not widely available.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. Typically, the reactions result in modified glucuronide derivatives.
科学的研究の応用
Raloxifene 4’-glucuronide-d4 (lithium) has several scientific research applications, including:
作用機序
Raloxifene 4’-glucuronide-d4 (lithium) exerts its effects by binding to estrogen receptors with an IC50 of 370 μM . Raloxifene, the parent compound, acts as a selective estrogen receptor modulator, activating the TGFβ3 promoter as a full agonist at nanomolar concentrations and inhibiting the estrogen response element-containing vitellogenin promoter expression . The molecular targets and pathways involved include the estrogen receptors and associated signaling pathways.
類似化合物との比較
Similar Compounds
Raloxifene 4’-glucuronide: The non-deuterated form of the compound.
Tamoxifen: Another selective estrogen receptor modulator with similar applications.
Estradiol: A natural estrogen with different pharmacological profiles.
Uniqueness
Raloxifene 4’-glucuronide-d4 (lithium) is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling can affect the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool in drug development and research .
特性
分子式 |
C34H34LiNO10S |
---|---|
分子量 |
659.7 g/mol |
IUPAC名 |
lithium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[6-hydroxy-3-[4-(1,1,2,2-tetradeuterio-2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C34H35NO10S.Li/c36-21-8-13-24-25(18-21)46-32(20-6-11-23(12-7-20)44-34-30(40)28(38)29(39)31(45-34)33(41)42)26(24)27(37)19-4-9-22(10-5-19)43-17-16-35-14-2-1-3-15-35;/h4-13,18,28-31,34,36,38-40H,1-3,14-17H2,(H,41,42);/q;+1/p-1/t28-,29-,30+,31-,34+;/m0./s1/i16D2,17D2; |
InChIキー |
AKGXZWGDHSMZHM-PFQBEMBKSA-M |
異性体SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)C(=O)C2=C(SC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O)N6CCCCC6.[Li+] |
正規SMILES |
[Li+].C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)OC6C(C(C(C(O6)C(=O)[O-])O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。